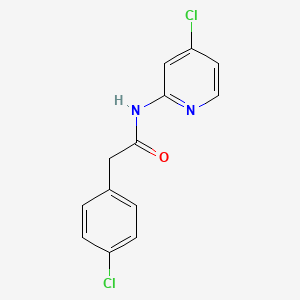![molecular formula C18H24N2S2 B5767112 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine](/img/structure/B5767112.png)
1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine, also known as PTM, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. PTM is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine is not fully understood, but it is believed to act on the GABAergic system by enhancing GABAergic neurotransmission. 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has been shown to increase GABA levels in the brain, which can lead to its anxiolytic and anticonvulsant effects. 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has also been shown to interact with opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has been shown to have various biochemical and physiological effects, including its ability to reduce oxidative stress, inflammation, and apoptosis. 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has also been shown to improve cognitive function and memory in animal models, making it a potential candidate for treating cognitive impairments associated with neurodegenerative diseases. Additionally, 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has been shown to have antitumor properties, making it a potential candidate for treating cancer.
实验室实验的优点和局限性
One advantage of using 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine in lab experiments is its relatively low toxicity and high solubility in water, which makes it easy to administer to animals. Additionally, 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has been shown to have a wide range of pharmacological properties, making it a versatile compound for studying various physiological processes. However, one limitation of using 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine in lab experiments is its relatively short half-life, which may limit its effectiveness in certain applications.
未来方向
There are several future directions for studying 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine, including its potential use as a treatment for neurodegenerative diseases, cancer, and radiation-induced damage. Additionally, further studies are needed to fully understand the mechanism of action of 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine and its potential interactions with other neurotransmitter systems. Furthermore, the development of novel 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine derivatives may lead to the discovery of compounds with even greater pharmacological properties.
合成方法
1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine can be synthesized using various methods, including the reaction of 1,4-diaminobenzene with thioacetic acid, followed by the condensation of the resulting product with piperidine. Another method involves the reaction of 1,4-phenylenediacetone with thiosemicarbazide, followed by the condensation of the resulting product with piperidine. Both methods result in the formation of 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine, which can be purified using various techniques, including column chromatography and recrystallization.
科学研究应用
1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has been studied extensively for its potential pharmacological properties, including its anticonvulsant, analgesic, and anxiolytic effects. 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has also been shown to have neuroprotective properties, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1,1'-[1,4-phenylenebis(thioxomethylene)]dipiperidine has been studied for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage.
属性
IUPAC Name |
[4-(piperidine-1-carbothioyl)phenyl]-piperidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2S2/c21-17(19-11-3-1-4-12-19)15-7-9-16(10-8-15)18(22)20-13-5-2-6-14-20/h7-10H,1-6,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXKILUPCLISFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=C(C=C2)C(=S)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-1,4-diylbis(piperidin-1-ylmethanethione) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5767029.png)
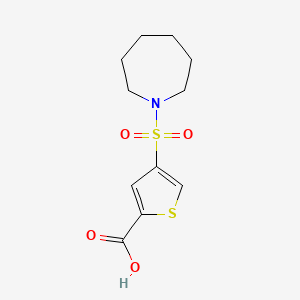
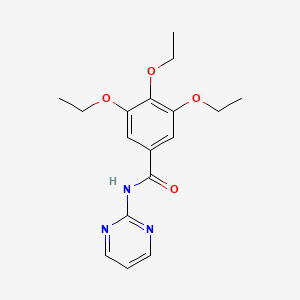
![N-[2-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5767079.png)
![N-(2-methoxyphenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5767081.png)
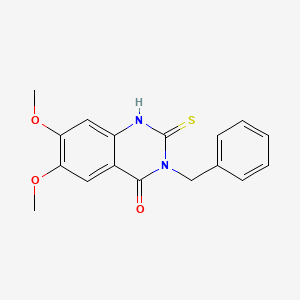
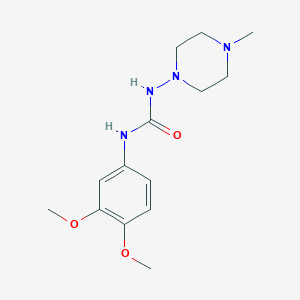
![N-[4-(diethylamino)-2-methylphenyl]-2,6-dimethoxybenzamide](/img/structure/B5767094.png)
![N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5767101.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5767105.png)



